[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine
Description
Properties
Molecular Formula |
C12H21N3O |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H21N3O/c1-3-15-9-11(10(2)14-15)7-13-8-12-5-4-6-16-12/h9,12-13H,3-8H2,1-2H3 |
InChI Key |
COSVHJZVSCUJJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Oxolane Ring: The oxolane ring can be synthesized via the cyclization of a diol or a halohydrin in the presence of a strong base.
Coupling Reaction: The final step involves coupling the pyrazole and oxolane rings via a methylamine linkage. This can be achieved through a nucleophilic substitution reaction where the amine group attacks a suitable electrophile, such as a halomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the oxolane ring, converting it into a diol.
Substitution: The methylamine linkage can participate in substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Diols derived from the oxolane ring.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that pyrazole derivatives often exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The structural features of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine suggest that it may similarly inhibit COX activity, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins.
Antimicrobial Properties
Pyrazole compounds have been studied for their antimicrobial activities against various pathogens. The oxolane moiety may enhance interactions with microbial targets, potentially leading to effective antimicrobial agents. However, specific studies on this compound's antimicrobial effects are still needed.
Anticancer Potential
In vitro studies involving related pyrazole compounds have shown promising results in inducing apoptosis in cancer cell lines. The unique structure of this compound could provide similar anticancer activities, warranting further exploration in drug development.
Material Science
The chemical diversity offered by this compound suggests potential applications in material science, particularly in the development of new polymers or coatings that leverage its unique structural properties for enhanced performance.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the potential biological activities associated with this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amines | Thiophene ring | Antimicrobial properties |
| 4-(Cyclohexenyl)-3-methylpyrazol-5-amines | Different substituents on pyrazole | Anti-inflammatory activity |
| 5-Methylpyrazole derivatives | Variations in methylation patterns | Diverse biological activities |
| 1-Methylpyrazolo[3,4-b]pyridine | Pyrazole fused with pyridine | Anticancer activities |
Inhibition of COX Enzymes
A study on novel pyrazole derivatives indicated effective inhibition of COX enzymes, demonstrating potential as anti-inflammatory agents.
Anticancer Screening
In vitro studies have shown that pyrazole compounds can induce apoptosis in cancer cell lines, suggesting a pathway for further exploration in drug development.
Mechanism of Action
The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pyrazole ring is known to interact with metal ions, which can modulate the activity of metalloenzymes. The oxolane ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
Table 1: Key Structural and Physicochemical Differences
Key Observations :
- The oxolan-2-ylmethyl group introduces oxygen-based polarity, likely enhancing solubility compared to aromatic (e.g., 3-methylphenyl) or non-polar (e.g., alkyl) substituents .
- The 2-aminoethyl variant introduces a primary amine, enabling additional hydrogen bonding or salt formation, which is absent in the target compound .
Pyrazole Core Modifications
- Benzyl vs. Oxolan Linkage : Benzyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (C₁₃H₁₇N₃) replaces the THF group with a benzyl moiety, increasing hydrophobicity .
- Positional Isomerism : The 5-yl pyrazole isomer in benzyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine may alter electronic distribution compared to the 4-yl isomer in the target compound .
Functional Implications
Biological Activity
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a synthetic compound with potential biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole moiety linked to an oxolane group, which contributes to its unique biological profile. The molecular formula is and it has a molecular weight of 220.28 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄ |
| Molecular Weight | 220.28 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole ring is known for its ability to modulate enzyme activity, while the oxolane structure may enhance solubility and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with inflammation and cell proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess antimicrobial properties. For instance, compounds similar in structure have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antitumor Activity
Preliminary research suggests that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells. In vitro studies have indicated that it can inhibit the growth of specific cancer cell lines.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. It may reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of similar pyrazole derivatives:
- Antimicrobial Efficacy : A study published in 2023 evaluated a series of pyrazole derivatives against pathogenic bacteria and fungi, revealing that certain modifications enhanced their antimicrobial potency significantly .
- Antitumor Evaluation : Research conducted on related compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .
- Inflammation Studies : A recent investigation focused on the anti-inflammatory effects of pyrazole derivatives, indicating that they could effectively reduce inflammation markers in animal models .
Q & A
Q. What are the key considerations for synthesizing [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions (ethanol, 70–80°C) .
- Step 2 : Alkylation of the pyrazole nitrogen using ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Mannich-type reactions or nucleophilic substitution to introduce the oxolane (tetrahydrofuran) moiety. For example, reacting the pyrazole intermediate with oxolane-2-carbaldehyde in the presence of formaldehyde and morpholine .
Critical Parameters : Solvent polarity (e.g., ethanol vs. DMF), temperature control (±2°C), and stoichiometric ratios (e.g., 1:1.2 for amine-aldehyde coupling) to minimize side products .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 251.1753 for C₁₂H₂₁N₃O⁺) ensures molecular formula accuracy .
- IR Spectroscopy : Absorbance at ~1600 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-O-C in oxolane) .
Q. How can reaction conditions be optimized for higher yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol .
- Catalysts : Use of Cu(I) catalysts (e.g., CuBr) in Ullmann-type couplings improves efficiency for aryl-amine bonds .
- Temperature : Controlled heating (60–80°C) minimizes decomposition of thermally labile intermediates .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during structural validation?
Q. What computational methods are suitable for studying its interactions with biological targets?
- Molecular Docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., kinases) using the compound’s 3D structure (PDB ID: 6K6) to predict binding affinity (ΔG ≤ -8 kcal/mol) .
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories to assess conformational flexibility .
- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl) with bioactivity using Hammett constants (σ) .
Q. How can biological activity be systematically assessed in enzyme inhibition assays?
- Kinase Inhibition :
- Protocol : Incubate with recombinant kinases (e.g., EGFR) at 10 µM concentration. Measure IC₅₀ via ADP-Glo™ assay .
- Controls : Use staurosporine (positive control) and DMSO (negative control).
- Cytotoxicity Screening :
- MTT Assay : Test on cancer cell lines (e.g., HeLa) at 1–100 µM. Calculate EC₅₀ using nonlinear regression .
Q. What are the challenges in resolving its crystal structure via X-ray diffraction?
- Crystal Growth : Slow evaporation from ethanol/water (7:3) at 4°C improves crystal quality .
- Twinned Data : Use SHELXD for structure solution and Olex2 for refinement to handle pseudo-merohedral twinning .
- Disorder Modeling : Apply PART instructions in SHELXL to model disordered ethyl/oxolane groups .
Q. How does structural variation among analogs affect pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
